



Application Note: Cy3-PEG2-SCO for Flow Cytometry

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Compound of Interest		
Compound Name:	Cy3-PEG2-SCO	
Cat. No.:	B12383707	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cy3-PEG2-SCO is a fluorescent probe designed for the efficient labeling of azide-modified biomolecules. This probe consists of three key components: the bright and photostable Cy3 fluorophore, a short polyethylene glycol (PEG) linker, and a highly reactive cyclooctyne (SCO) group. The SCO group enables covalent labeling of azide-containing targets via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal click chemistry reaction.[1][2] This reaction is highly specific and can be performed in complex biological systems, including on the surface of living cells, without the need for cytotoxic copper catalysts.[2][3]

The integrated PEG linker enhances the hydrophilicity of the probe, which can help to reduce non-specific binding and aggregation, leading to improved signal-to-noise ratios in sensitive applications like flow cytometry.[4][5] These features make **Cy3-PEG2-SCO** an excellent tool for detecting and quantifying biomolecules that have been metabolically, enzymatically, or chemically tagged with an azide group. A primary application is in the field of metabolic glycoengineering, where cells are cultured with azido-sugars that become incorporated into cell surface glycans.[6][7][8] Subsequent labeling with **Cy3-PEG2-SCO** allows for the precise analysis of glycan expression and dynamics via flow cytometry.

Product Information and Specifications

Quantitative data and physical properties of the Cy3-PEG2-SCO probe are summarized below.



Property	Value	Reference
Molecular Formula	C45H61CIN4O5	[9]
Molecular Weight	773.44 g/mol	[9]
Fluorophore	Cyanine 3 (Cy3)	[10]
Excitation Maximum (\(\lambda\)ex)	~550-555 nm	[11][12][13]
Emission Maximum (λem)	~569-570 nm	[11][12][13]
Molar Extinction Coeff.	~150,000 M ⁻¹ cm ⁻¹	[11][14]
Quantum Yield (Φ)	~0.15 - 0.31	[11][14]
Linker	PEG2 (two polyethylene glycol units)	[10]
Reactive Group	S-Cyclooctyne (SCO)	[10][15]
Reaction Chemistry	Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)	[1]
Storage	Store at -20°C, protected from light	[15]

Note: Spectral properties can vary slightly depending on the solvent and local environment.

Principle of Assay and Experimental Workflow

The use of **Cy3-PEG2-SCO** for flow cytometry typically involves a two-stage process: metabolic labeling followed by bioorthogonal click chemistry detection.

- Metabolic Labeling: Cells are cultured in media supplemented with an azide-modified precursor, such as an azido-sugar (e.g., N-azidoacetylmannosamine, ManNAz). Cellular enzymes process this analog and incorporate it into newly synthesized glycoconjugates, resulting in the display of azide groups on the cell surface.[8][16][17]
- SPAAC Reaction: The azide-labeled cells are then incubated with Cy3-PEG2-SCO. The strained cyclooctyne ring of the SCO group reacts spontaneously and specifically with the





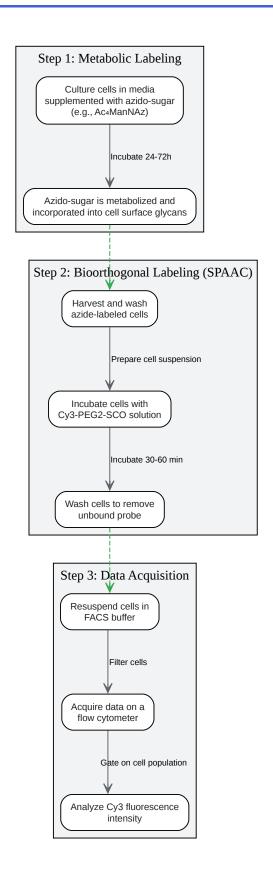


azide group on the cell surface, forming a stable covalent triazole linkage.[1][18] This "click" reaction attaches the Cy3 fluorophore to the target glycans.

• Flow Cytometry Analysis: The fluorescently labeled cells are analyzed on a flow cytometer. The intensity of the Cy3 signal provides a quantitative measure of the abundance of the azide-labeled molecules on a per-cell basis.

The following diagram illustrates the general experimental workflow.





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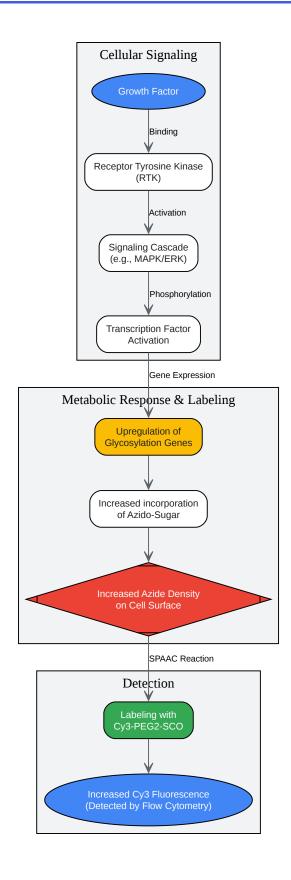
Caption: General workflow for labeling and analyzing azide-modified cells.



Signaling Pathway Visualization Example

This technique can be used to monitor changes in cell-surface glycosylation that occur downstream of a specific signaling pathway activation. For example, growth factor signaling can alter glycan biosynthesis.





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